5-Chloro-3-morpholinopyridin-2-amine
CAS No.:
Cat. No.: VC18307252
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClN3O |
|---|---|
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 5-chloro-3-morpholin-4-ylpyridin-2-amine |
| Standard InChI | InChI=1S/C9H12ClN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
| Standard InChI Key | UJMWPQGXYGCAKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=C(N=CC(=C2)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Chloro-3-morpholinopyridin-2-amine (C₉H₁₁ClN₄O) features a pyridine ring system with three distinct substituents:
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Position 2: A primary amine (-NH₂) that enhances hydrogen-bonding capacity and serves as a coordination site for metal ions .
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Position 3: A morpholine group, a six-membered saturated ring containing one oxygen and one nitrogen atom, which improves solubility and influences pharmacokinetic properties .
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Position 5: A chlorine atom, providing electronic withdrawal effects that stabilize the ring and direct subsequent functionalization reactions .
The compound’s SMILES notation, ClC1=CN=C(N)C(=C1)N2CCOCC2, reflects this substitution pattern, while its molecular weight of 230.66 g/mol positions it as a mid-sized molecule suitable for drug-like properties.
Physicochemical Properties
Limited experimental data exist for this specific compound, but inferences can be drawn from structurally related analogs:
The morpholine group enhances water solubility compared to non-polar pyridine derivatives, making the compound amenable to aqueous reaction conditions .
Synthesis and Functionalization
Nucleophilic Aromatic Substitution
A plausible route involves substituting a halogen at position 3 of a pre-chlorinated pyridine precursor with morpholine. For example, microwave-assisted reactions between 5-chloro-2-amino-3-bromopyridine and morpholine at 180–210°C for 10–15 minutes could yield the target compound, as demonstrated in analogous syntheses of 4-(5-bromo-3-methylpyridin-2-yl)morpholine .
Representative Reaction:
Suzuki-Miyaura Coupling
The chlorine at position 5 offers a site for further functionalization. Cross-coupling with aryl boronic esters under palladium catalysis could introduce aryl or heteroaryl groups, as seen in the synthesis of thienopyrimidine derivatives .
Purification and Characterization
Column chromatography (hexanes/ethyl acetate gradients) and recrystallization from ethanol/water mixtures are effective purification methods. Nuclear magnetic resonance (NMR) spectra would exhibit distinct signals:
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¹H NMR: A singlet for the NH₂ group (~6.5 ppm), multiplet for morpholine protons (3.5–3.7 ppm), and aromatic protons as doublets (7.2–8.1 ppm) .
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¹³C NMR: Peaks at ~155 ppm (C-2, amine-adjacent), ~148 ppm (C-5, chlorine-adjacent), and 65–70 ppm (morpholine carbons) .
Pharmacological and Materials Science Applications
Antiparasitic Activity
Thienopyrimidine derivatives bearing morpholinopyridine moieties demonstrated submicromolar activity against Plasmodium falciparum (malaria), with EC₅₀ values as low as 0.23 µM . The chlorine atom in 5-chloro-3-morpholinopyridin-2-amine may enhance membrane permeability, a critical factor for antiparasitic efficacy.
Organometallic Complexes
The primary amine at position 2 facilitates coordination to transition metals. Copper complexes of related aminopyridines exhibit antiferromagnetic coupling (J = −0.9 to −31.3 K), indicating potential applications in molecular magnetism .
Research Challenges and Future Directions
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Synthetic Scalability: Current routes rely on microwave-assisted steps, which may limit large-scale production.
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Biological Profiling: No published data exist on this compound’s toxicity, pharmacokinetics, or specific target affinities.
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Materials Applications: Exploration of its use in covalent organic frameworks (COFs) or as a ligand in catalysis remains untapped.
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